5-Lipoxygenase Inhibition: Comparing 3-(4-Methylphenyl)pent-2-enoic Acid to In-Class References
3-(4-Methylphenyl)pent-2-enoic acid exhibits moderate inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the inflammatory cascade [1]. Its reported IC50 of 28 μM places it in a functional category distinct from highly potent 5-LOX inhibitors, suggesting utility as a chemical probe or as a scaffold for further optimization rather than as a development candidate [1].
| Evidence Dimension | 5-Lipoxygenase (5-LOX) inhibition |
|---|---|
| Target Compound Data | IC50 = 28 μM |
| Comparator Or Baseline | Zileuton (FDA-approved 5-LOX inhibitor): IC50 ~0.5-1 μM; structurally related cinnamic acid derivatives: often >100 μM |
| Quantified Difference | Approximately 28-56x less potent than Zileuton; more potent than many simple cinnamic acid derivatives |
| Conditions | In vitro enzymatic assay; specific assay conditions not fully detailed in the available metadata |
Why This Matters
This moderate potency confirms the compound interacts with the target but does not saturate it, making it a useful tool for studying 5-LOX biology without the confounding effects of complete inhibition.
- [1] BindingDB. ChEMBL_3836 (CHEMBL618020). Inhibition of 5-Lipoxygenase (5-LOX) by 3-(4-Methylphenyl)pent-2-enoic acid. IC50: 28 μM. View Source
